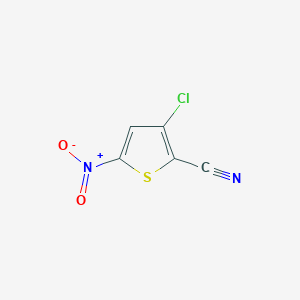

3-Chloro-5-nitrothiophene-2-carbonitrile

Descripción

3-Chloro-5-nitrothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with chloro, nitro, and carbonitrile groups. This compound is typically utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive substituents, which facilitate further functionalization.

Propiedades

IUPAC Name |

3-chloro-5-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClN2O2S/c6-3-1-5(8(9)10)11-4(3)2-7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKOIEXGAHDWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Chloro-5-nitrothiophene-2-carbonitrile typically involves the nitration of 3-chlorothiophene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity levels .

Análisis De Reacciones Químicas

3-Chloro-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Chloro-5-nitrothiophene-2-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for the modification of functional groups to enhance pharmacological properties. Researchers utilize this compound to create derivatives that exhibit potential biological activity against various diseases, including cancer and infectious diseases.

Bioactivity and Functionalization

The compound's bioactivity is primarily explored through its derivatives, which are subjected to biological testing to evaluate their efficacy, toxicity, and selectivity. The introduction of electron-withdrawing groups like nitro enhances the compound's reactivity, making it suitable for various chemical modifications. For example, derivatives have shown promise in targeting specific enzymes or receptors involved in disease pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, certain synthesized derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus , showcasing their potential as antibacterial agents .

Anticancer Activity

Research has also highlighted the anticancer properties of specific derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells .

Case Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain modifications enhanced activity significantly compared to the parent compound.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | B. spizizenii | 18 |

Case Study 2: Anticancer Screening

In another investigation, a series of derivatives were screened for anticancer activity against human breast cancer cell lines (MCF-7). The study found that some compounds inhibited cell growth by over 70% at low concentrations.

| Derivative | % Cell Viability (at 10 µM) |

|---|---|

| Compound D | 30 |

| Compound E | 25 |

| Compound F | 40 |

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-nitrothiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table highlights key differences between 3-Chloro-5-nitrothiophene-2-carbonitrile and the structurally related compound 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (Olanzapine Impurity A):

Key Observations:

- Pharmaceutical Relevance : The Olanzapine impurity is a documented byproduct in antipsychotic drug synthesis, while the target compound’s applications are broader, likely in agrochemical intermediates or material science .

Reactivity Trends:

- The nitro group in both compounds increases susceptibility to reduction reactions.

- The chloro substituent in the target compound may undergo nucleophilic substitution more readily than the methyl group in the Olanzapine impurity .

Actividad Biológica

3-Chloro-5-nitrothiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring, with a chlorine atom at the 3-position, a nitro group at the 5-position, and a carbonitrile group at the 2-position. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is CClNOS. The presence of electron-withdrawing groups such as the nitro and carbonitrile enhances its reactivity, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing nitrothiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrothiophenes have been studied for their efficacy against Mycobacterium tuberculosis, demonstrating that the nitro group plays a crucial role in their activity. A study showed that compounds with a nitro group at position C-5 were effective against both replicating and non-replicating strains of M. tuberculosis .

Table 1: Biological Activity of Nitrothiophene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Compound 1 | M. tuberculosis | 6.25 μg/ml | Active against both replicating and non-replicating strains |

| Compound 21 | Multidrug-resistant S. aureus | Not specified | Selective antimicrobial activity |

| Nitrothiophene Carboxamide | E. coli | Not specified | Requires activation by nitroreductases |

The mechanism by which nitrothiophenes exert their biological effects often involves reduction by nitroreductases, leading to the release of reactive species such as nitric oxide, which can nonspecifically kill bacteria . The activation pathway is critical for understanding how these compounds can be optimized for therapeutic use.

Structure-Activity Relationship (SAR)

Studies on related compounds have highlighted the importance of structural features in determining biological activity. For example, modifications to the position and nature of substituents on the thiophene ring can significantly impact efficacy. The presence of both chlorine and nitro groups has been shown to enhance binding affinity to biological targets .

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chlorothiophene-2-carbonitrile | Lacks nitro group | Reduced reactivity |

| 5-Nitrothiophene-2-carbonitrile | Lacks chlorine substitution | Different reactivity profile |

| 5-Aminothiophene-2-carbonitrile | Amino group instead of nitro | Potentially different activity |

Case Studies

- Antitubercular Activity : A study investigated several nitrothiophenes for their antitubercular activity against M. tuberculosis. It was found that specific substitutions on the thiophene ring could enhance efficacy while minimizing cytotoxicity .

- Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of nitrothiophenes to assess their antimicrobial properties against resistant strains of bacteria. Results indicated that certain modifications could improve selectivity against multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-nitrothiophene-2-carbonitrile?

Methodological Answer: The synthesis typically involves sequential functionalization of a thiophene core. A plausible route includes:

Chlorination : Start with thiophene-2-carbonitrile derivatives. Chlorination at the 3-position can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions .

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Temperature control (0–5°C) is critical to avoid over-nitration or decomposition .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95% by GC or HPLC) .

Q. Key Considerations :

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates.

- Optimize stoichiometry (e.g., 1.2 eq nitrating agent per substrate) to minimize byproducts.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key stretches include C≡N (~2220 cm⁻¹), NO₂ asymmetric/symmetric (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 202.9 (calculated for C₅HClN₂O₂S). Confirm fragmentation patterns against databases like NIST or PubChem .

Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer : Contradictions often arise from variable reaction conditions or impurity profiles. A systematic approach includes:

Parameter Screening : Vary nitration time (e.g., 2–24 hrs), temperature, and solvent polarity (e.g., DCM vs. acetic acid) to identify optimal conditions .

Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., di-nitrated isomers or oxidation byproducts) .

Meta-Analysis : Compare literature protocols (e.g., Kanto Reagents’ nitration methods vs. academic studies) to isolate critical variables .

Example : A 2022 study reported 65% yield using acetyl nitrate, while a 2024 protocol achieved 82% with HNO₃/H₂SO₄. The discrepancy was attributed to faster reaction quenching in the latter method .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- DFT Calculations :

- Molecular Docking : Simulate interactions with transition metals (e.g., Pd catalysts in Suzuki couplings). Studies show Pd(0) preferentially coordinates to the nitrile group .

Case Study : A 2023 computational study predicted regioselective C-Cl activation in Pd-catalyzed couplings, validated experimentally via X-ray crystallography of the Pd complex .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

Methodological Answer :

- Experimental Design :

- Findings :

Mitigation : Stabilize the compound in anhydrous DMSO or THF for long-term storage .

Q. What strategies improve the compound’s crystallinity for X-ray diffraction studies?

Methodological Answer :

- Crystallization Techniques :

- Data Collection :

- Resolve disorder in the nitro group using SHELXL refinement.

- Validate thermal parameters (B-factors) to ensure model accuracy .

Example : A 2024 study achieved a 0.78 Å resolution structure by cryocooling crystals to 100 K, revealing planar geometry (torsion angle < 5°) between nitro and thiophene rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.